molecular formula C21H24N2O2 B12274433 Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B12274433
M. Wt: 336.4 g/mol
InChI Key: YMSABQGDWWTSPL-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a synthetic organic compound featuring a tetrahydropyridine core, a scaffold of significant interest in medicinal chemistry . Its structure is strategically functionalized with benzyl, phenylamino, and ester groups, making it a highly versatile building block for the synthesis of novel bioactive molecules . The presence of both amino and ester functionalities provides orthogonal handles for further chemical derivatization, enabling researchers to create diverse compound libraries with tailored properties for structure-activity relationship (SAR) studies . This compound serves as a key synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of potential new therapeutic agents . The tetrahydropyridine scaffold is a privileged structure in drug discovery, found in compounds across numerous therapeutic classes . The structural features of this specific derivative, including its substituted amine groups, offer opportunities for exploring interactions with biological targets and optimizing pharmacokinetic profiles. Researchers value this compound for its well-defined molecular architecture, which supports precise structural modifications critical for probing biological activity and mechanism of action in early-stage drug discovery programs .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 5-anilino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-2-25-21(24)19-13-14-23(15-17-9-5-3-6-10-17)16-20(19)22-18-11-7-4-8-12-18/h3-12,22H,2,13-16H2,1H3

InChI Key

YMSABQGDWWTSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Utilizing β-Ketoesters and Aromatic Amines

A widely employed strategy involves the one-pot condensation of β-ketoesters, aldehydes, and amines. For example, triethylammonium hydrogen sulfate ([Et3NH][HSO4]) catalyzes the reaction between methyl acetoacetate, benzaldehyde, and aniline under solvent-free conditions at 60°C (Table 1). This method leverages Mannich-type reactions to assemble the tetrahydropyridine core.

Key Steps :

  • Knoevenagel Condensation : Benzaldehyde and methyl acetoacetate form an α,β-unsaturated ketoester intermediate.
  • Michael Addition : Aniline attacks the enone system, generating a β-amino ketone.
  • Intramolecular Cyclization : Spontaneous cyclization yields the tetrahydropyridine ring.
Entry Catalyst Solvent Temperature (°C) Yield (%)
1 [Et3NH][HSO4] EtOH 80 45
2 [Et3NH][HSO4] DMF 85 40
3 None CH3CN 85 Trace

This approach achieves moderate yields (45–63%) but requires optimization of solvent and catalyst loading.

Grignard Addition to Preformed Tetrahydropyridine Intermediates

Grignard reagents enable direct functionalization of tetrahydropyridine precursors. For instance, methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate reacts with (3-bromophenyl)magnesium bromide in tetrahydrofuran (THF) at −15°C to introduce aryl groups at the 3-position. Adapting this method, phenylmagnesium bromide could install the phenylamino moiety via subsequent amination.

Procedure :

  • Grignard Formation : Phenylmagnesium bromide is prepared in THF.
  • Nucleophilic Attack : The Grignard reagent adds to the tetrahydropyridine carbonyl, forming a tertiary alcohol intermediate.
  • Dehydration and Amination : Acidic workup eliminates water, followed by treatment with ammonium chloride to introduce the amino group.

This method offers regioselectivity but requires stringent temperature control (−15°C to 20°C) to avoid over-addition.

Cyclization of Enaminoesters with Malononitrile

Enaminoesters derived from β-ketoesters and amines undergo cyclization with malononitrile under microwave-assisted conditions. For example, refluxing enaminoester intermediates with malononitrile in acetic acid for 5 minutes yields 6-hydroxy-2-amino-3-cyanopyridines. Hydrolysis of the nitrile group and esterification could furnish the target compound.

Optimized Conditions :

  • Microwave Irradiation : 300 W, 100°C, 5 minutes.
  • Solvent : Acetic acid with ammonium acetate.
  • Yield : 60–70% after column purification.

This route benefits from rapid reaction times but necessitates post-cyclization modifications to install the benzyl and ethyl ester groups.

Strecker-Type Condensation Followed by Alkylation

A Strecker condensation strategy constructs the piperidine core. Starting with 1-benzylpiperidin-4-one, condensation with aniline and hydrogen cyanide (HCN) forms an α-aminonitrile intermediate. Subsequent hydrolysis with concentrated H2SO4 yields the corresponding amide, which is esterified with ethanol and thionyl chloride (SOCl2).

Critical Steps :

  • Strecker Condensation : Piperidone + Aniline + HCN → α-Aminonitrile (90% yield).
  • Hydrolysis : H2SO4 converts nitrile to amide.
  • Esterification : SOCl2/MeOH converts amide to ethyl ester (40–45% over three steps).

Final N-benzylation uses benzyl chloride under basic conditions (K2CO3, DMF), achieving 70–80% yield.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of pyridine precursors offers a stereocontrolled route. For example, 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one undergoes hydrogenation with palladium on carbon (Pd/C) in ethanol at 20–100°C and 0.7–6.2 bar pressure, yielding the saturated piperidine. Adapting this method, a pyridine intermediate with phenylamino and ester groups could be reduced to the tetrahydropyridine.

Conditions :

  • Catalyst : 10% Pd/C.
  • Pressure : 3 bar H2.
  • Yield : >90% after 12 hours.

This method ensures high purity but requires access to specialized pyridine precursors.

Chemical Reactions Analysis

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

  • Position 5: The phenylamino group in the target compound may engage in hydrogen bonding, contrasting with MPTP’s unsubstituted phenyl group (linked to neurotoxicity) and the trifluoromethylsulfonyloxy group (a leaving group for further derivatization) .
  • Position 4 : The ethyl carboxylate ester in the target compound and analog suggests hydrolytic instability, whereas MPTP lacks this functional group entirely .

Biological Activity

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate (EBPTC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
IUPAC NameEthyl 5-anilino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate
InChI KeyYMSABQGDWWTSPL-UHFFFAOYSA-N

EBPTC's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : EBPTC shows potential in binding to receptors such as estrogen receptors, influencing cellular responses.

Anticancer Properties

Research indicates that compounds similar to EBPTC exhibit significant anticancer properties. A study on tetrahydropyridine derivatives demonstrated that certain analogs possess antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism involves the modulation of estrogen receptor activity, which is crucial in hormone-dependent cancers.

Case Study : In a comparative study of tetrahydropyridine derivatives, one analog exhibited a high docking score for estrogen receptor alpha (ERα), suggesting strong binding affinity and potential efficacy as an anticancer agent .

Anti-inflammatory Effects

Tetrahydropyridine derivatives have also shown anti-inflammatory activity. The structure of EBPTC allows it to participate in interactions that may reduce inflammation, which is often linked to cancer progression .

Research Findings

  • Synthesis and Characterization : EBPTC is synthesized through multi-step organic reactions involving benzylamine derivatives and pyridine precursors. This synthesis pathway enhances the yield and purity of the compound.
  • Biological Screening : Various studies have utilized cell viability assays (e.g., CellTiter-Glo) to assess the cytotoxicity of EBPTC against different cancer cell lines. Results indicate promising antiproliferative effects, warranting further investigation into its therapeutic potential .
  • Molecular Modeling Studies : Docking studies using software like SYBYL-X have been employed to predict the interaction between EBPTC and biological targets. These studies help identify conformations that maximize binding efficiency, aiding in the design of more potent derivatives .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while EBPTC shares structural similarities with other tetrahydropyridine derivatives, its unique combination of functional groups contributes to distinct biological activities.

CompoundKey Activity
Methyl 1-Benzyl-5-(phenylamino)-1,2,3-triazole-4-carboxylateAnticancer
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylatesEnzyme inhibition

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